molecular formula C37H42N4O13 B12829391 N'-(1-((2S,4S)-4-(((2R,4S,5R,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide

N'-(1-((2S,4S)-4-(((2R,4S,5R,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide

Cat. No.: B12829391
M. Wt: 750.7 g/mol
InChI Key: OBMJQRLIQQTJLR-GLMFSOCSSA-N
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Description

N’-(1-((2S,4S)-4-(((2R,4S,5R,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including amino, hydroxy, methoxy, and pyrrolidone moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

    Formation of the Tetracenyl Core: This involves constructing the tetracenyl backbone through a series of cyclization and functionalization reactions.

    Glycosylation: The attachment of the tetrahydropyran moiety is achieved through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.

    Hydrazide Formation: The hydrazide group is introduced via condensation reactions between hydrazine derivatives and carbonyl-containing intermediates.

    Final Assembly: The final compound is assembled through coupling reactions, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, forming corresponding oxo and nitroso derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where leaving groups are present.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃, and PCC.

    Reducing Agents: NaBH₄, LiAlH₄, and catalytic hydrogenation.

    Nucleophiles: Halides, amines, and thiols.

Major Products

    Oxidation Products: Quinones, nitroso compounds.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, amides, and ethers.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology

    Enzyme Inhibition: Inhibits specific enzymes, making it useful in studying enzyme mechanisms.

    Signal Transduction: Modulates signaling pathways, aiding in the study of cellular processes.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals, particularly in oncology and infectious diseases.

    Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Material Science: Incorporated into polymers and materials for enhanced properties.

    Agriculture: Used in the development of agrochemicals for pest control.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Signal Modulation: Interacts with cellular receptors and signaling molecules, altering signal transduction pathways.

    DNA Intercalation: Inserts between DNA base pairs, disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: An anthracycline antibiotic with a similar tetracenyl core, used in cancer treatment.

    Daunorubicin: Another anthracycline with similar structural features and applications in oncology.

    Mitoxantrone: A synthetic anthracenedione with similar DNA intercalation properties.

Uniqueness

    Functional Diversity: The presence of multiple functional groups provides a broader range of chemical reactivity and biological activity.

    Enhanced Potency: The specific arrangement of functional groups may result in higher potency and selectivity in biological applications.

    Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

This compound’s unique structure and diverse reactivity make it a valuable tool in scientific research and industrial applications. Its potential in drug development and material science highlights its significance in advancing technology and medicine.

Properties

Molecular Formula

C37H42N4O13

Molecular Weight

750.7 g/mol

IUPAC Name

N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23-/t17-,20-,22-,27-,32-,37-/m0/s1

InChI Key

OBMJQRLIQQTJLR-GLMFSOCSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Origin of Product

United States

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